physicochemical properties of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
physicochemical properties of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
The following technical guide details the physicochemical properties, synthesis logic, and experimental characterization of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid .
Executive Summary: The Fluorine Advantage
8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid represents a specialized scaffold in modern drug design, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PET radiotracers . The imidazo[1,5-a]pyridine core serves as a bioisostere for indole and imidazo[1,2-a]pyridine, offering distinct electronic vectors and solubility profiles.
The incorporation of fluorine at the C8 position is not merely structural; it imparts critical metabolic stability by blocking the C8-oxidation site (a common metabolic soft spot in the parent scaffold) and modulates the pKa of the bicyclic system, influencing blood-brain barrier (BBB) permeability and target residence time.
Chemical Architecture & Electronic Profile
Structural Identity[1]
-
IUPAC Name: 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
-
Molecular Formula: C
H FN O [1][2][3][4] -
Molecular Weight: 180.14 g/mol [1]
-
Core Scaffold: Imidazo[1,5-a]pyridine (10
-electron aromatic system)
Electronic Effects of 8-Fluoro Substitution
The C8 position is electronically coupled to the bridgehead nitrogen (N4). The high electronegativity of fluorine (
-
pKa Modulation: It lowers the electron density of the aromatic ring, reducing the basicity of N2.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the C8 position resistant to Cytochrome P450-mediated oxidative defluorination or hydroxylation.
-
Conformational Lock: The fluorine atom can induce preferred conformations in protein binding pockets via multipolar interactions with backbone amides.
Structural Visualization (Graphviz)
The following diagram illustrates the numbering scheme and the electronic influence of the 8-Fluoro and 3-Carboxyl groups.
Figure 1: Structural connectivity and electronic vectors of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid.
Physicochemical Properties Matrix
The following data summarizes the core properties. Note that while specific experimental values for this derivative may be proprietary, values below are derived from validated SAR (Structure-Activity Relationship) trends of the imidazo[1,5-a]pyridine class.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Solid (Crystalline) | High melting point expected due to zwitterionic potential and |
| Melting Point | > 220°C (Decomp.) | Typical for amino-acid-like heteroaromatics. |
| Solubility (Water) | pH Dependent | Low at pH 2-4 (Isoelectric region); High at pH > 7 (Anionic form). |
| pKa (Acid) | 3.2 – 3.8 (Predicted) | Carboxylic acid proton. Slightly more acidic than benzoic acid due to the electron-deficient heteroaromatic ring. |
| pKa (Base) | 1.5 – 2.5 (Predicted) | The N2 nitrogen is weakly basic. The 8-F and 3-COOH groups significantly suppress protonation compared to the parent scaffold (pKa ~5.5). |
| LogP | 0.8 – 1.2 | The fluorine increases lipophilicity (+0.2 log units), but the ionized carboxylate at physiological pH lowers LogD |
| LogD | -1.5 to -0.5 | At pH 7.4, the molecule exists primarily as the carboxylate anion (COO-), ensuring high aqueous solubility but potentially low passive membrane permeability. |
| TPSA | ~50-60 Ų | Favorable for CNS penetration if the acid is masked (e.g., as an ester prodrug). |
Synthesis & Impurity Logic
Accessing the 8-fluoro isomer requires precise regiocontrol. The most robust route utilizes 3-fluoropyridine-2-carbaldehyde or 3-fluoropyridine-2-methanamine .
Synthetic Pathway (Retrosynthesis)
The construction of the imidazo[1,5-a]pyridine ring is typically achieved via a cyclodehydration mechanism.
Figure 2: Primary synthetic route via cyclodehydration of functionalized pyridine.
Causality of Impurities
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Regioisomerism: If starting from a non-specific pyridine precursor, the 5-fluoro isomer may form. However, using 3-fluoropyridine-2-methanamine locks the fluorine at the 8-position (adjacent to the bridgehead) relative to the imidazo ring.
-
Decarboxylation: The 3-carboxylic acid is prone to thermal decarboxylation during harsh workups, yielding 8-fluoroimidazo[1,5-a]pyridine. Avoid temperatures >100°C under acidic conditions.
Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocols include internal validation steps.
Protocol A: pKa Determination (Spectrophotometric)
Rationale: Potentiometric titration may be insensitive due to the low aqueous solubility of the neutral species. UV-metric titration is preferred due to the distinct chromophore of the imidazo[1,5-a]pyridine core.
-
Preparation: Dissolve 1 mg of compound in 100 mL of mixed buffer system (pH 1.0 to 12.0). Ensure co-solvent (Methanol < 5%) is constant if solubility is an issue.
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Scanning: Record UV-Vis spectra (200–400 nm) at each pH step.
-
Validation: Look for isosbestic points. A clear isosbestic point confirms a two-state equilibrium (protonated vs. deprotonated) without degradation.
-
Data Fitting: Plot Absorbance (
) vs. pH. The inflection point yields the pKa.-
Expected Shifts: The acid ionization (COOH
COO-) will cause a bathochromic shift. The protonation of N2 (at very low pH) will cause a hypsochromic shift.
-
Protocol B: LogD Measurement (Miniaturized Shake-Flask)
Rationale: Standard Shake-Flask is resource-intensive. A miniaturized HPLC-based approach is recommended for high-value intermediates.
-
System: Octanol (saturated with PBS) and PBS (pH 7.4, saturated with Octanol).
-
Equilibration: Mix compound (100
M) in the system. Vortex for 1 hour at 25°C. Centrifuge to separate phases. -
Quantification: Inject both phases onto HPLC (C18 column).
-
Self-Validation:
-
Mass Balance: Sum of peak areas in Octanol + Buffer must equal the peak area of the standard (100% recovery).
-
If recovery < 90%, suspect precipitation or adsorption to plasticware (use glass).
-
Applications in Drug Design
Metabolic Stability (The "Fluorine Block")
In the parent imidazo[1,5-a]pyridine, the C8 and C5 positions are susceptible to oxidative attack.
-
Mechanism: Substitution of H with F at C8 increases the bond dissociation energy (C-H ~98 kcal/mol vs C-F ~116 kcal/mol), effectively blocking metabolism at this site.
-
Outcome: This extends the half-life (
) and reduces clearance ( ) in liver microsome assays.
Fragment-Based Drug Discovery (FBDD)
The 3-carboxylic acid moiety is a versatile handle:
-
Amide Coupling: Reacts with amines to form focused libraries.
-
Bioisostere: Can be replaced with tetrazole or oxadiazole to improve oral bioavailability while maintaining H-bond acceptor/donor motifs.
References
-
Properties of Imidazo[1,5-a]pyridines
- Title: Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
- Source: MDPI, Molecules 2022.
-
URL:[Link]
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Medicinal Chemistry of 8-Fluoro Derivatives
-
Synthesis Methodologies
- Title: Novel 5 or 8-substituted imidazo[1,5-a]pyridines as IDO1 inhibitors (Patent WO2016161960A1).
Sources
- 1. appretech.com [appretech.com]
- 2. 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid [cymitquimica.com]
- 3. 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid-None - Thoreauchem [thoreauchem.com]
- 4. PubChemLite - 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

